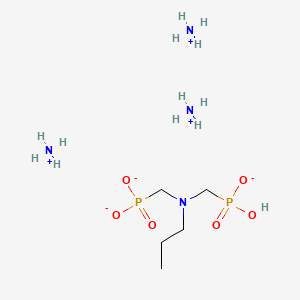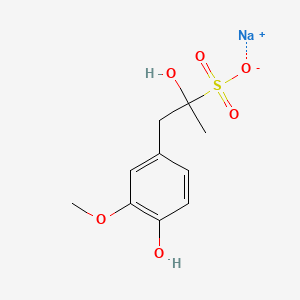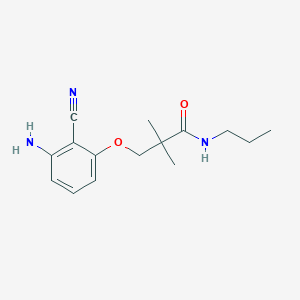
3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide is a complex organic compound with a molecular formula of C15H21N3O2. This compound features a unique structure that includes an aromatic ring, a nitrile group, and an amide group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-amino-2-cyanophenol with 2,2-dimethylpropanoyl chloride in the presence of a base to form the intermediate 3-(3-amino-2-cyanophenoxy)-2,2-dimethylpropanoic acid. This intermediate is then reacted with propylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-amino-2-cyanophenoxy)-N-isopropyl-2,2-dimethylpropanamide
- 3-(3-amino-2-cyanophenoxy)-2,2-dimethylpropanoic acid
Uniqueness
Compared to similar compounds, 3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide offers unique properties due to its specific structural features. These include enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
1093205-93-6 |
|---|---|
Fórmula molecular |
C15H21N3O2 |
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
3-(3-amino-2-cyanophenoxy)-2,2-dimethyl-N-propylpropanamide |
InChI |
InChI=1S/C15H21N3O2/c1-4-8-18-14(19)15(2,3)10-20-13-7-5-6-12(17)11(13)9-16/h5-7H,4,8,10,17H2,1-3H3,(H,18,19) |
Clave InChI |
YEAJJBVTZYRLMH-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C(C)(C)COC1=CC=CC(=C1C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


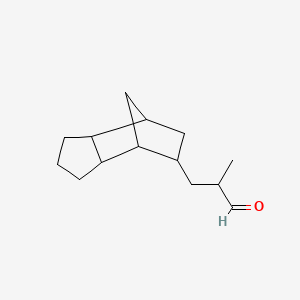
![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)

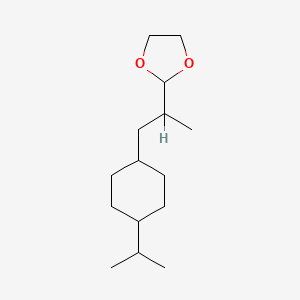
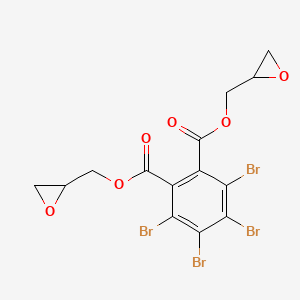
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
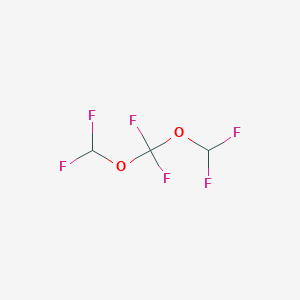
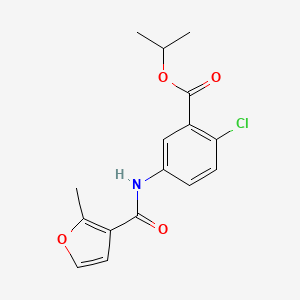
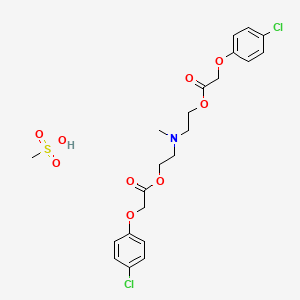
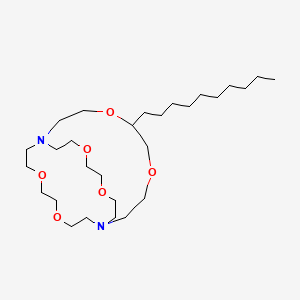
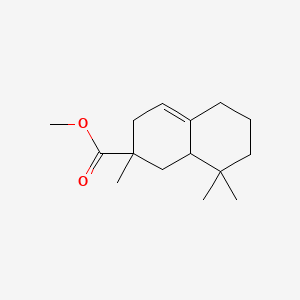
![Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate](/img/structure/B12685193.png)
